2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Description
Chemical Classification and Nomenclature
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is classified as a pyridyl boronate ester, a subclass of organoboron compounds. Its systematic IUPAC name reflects its structural features: a pyridine ring substituted with a methyl group at position 2, an amine group at position 3, and a pinacol boronate ester at position 5. The compound is also identified by its CAS Registry Number (1257554-08-7) and molecular formula $$ \text{C}{12}\text{H}{19}\text{BN}2\text{O}2 $$, with a molecular weight of 234.1 g/mol. Alternative names include 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine and 5-amino-2-methylpyridine-3-boronic acid pinacol ester.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Number | 1257554-08-7 |
| Molecular Formula | $$ \text{C}{12}\text{H}{19}\text{BN}2\text{O}2 $$ |
| Molecular Weight | 234.1 g/mol |
| IUPAC Name | This compound |
Historical Context of Pyridyl Boronate Esters
Pyridyl boronate esters emerged as critical intermediates in organic synthesis following the development of cross-coupling methodologies in the late 20th century. Early synthetic routes relied on halogen-metal exchange reactions, where 2-halopyridines were treated with organometallic reagents (e.g., lithium or magnesium) followed by borylation with trialkyl borates. However, these methods faced challenges in regioselectivity and stability, particularly for 2-pyridyl derivatives, which are prone to protodeborylation. The advent of transition metal-catalyzed borylation, such as iridium- or palladium-mediated processes, revolutionized access to stable pyridyl boronate esters. The compound discussed here represents an advancement in this field, leveraging pinacol ester protection to enhance stability.
Significance in Heteroaromatic Boron Chemistry
Pyridyl boronate esters occupy a pivotal role in heteroaromatic boron chemistry due to their dual functionality: the boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, while the pyridine ring contributes to electronic diversity in target molecules. This compound’s amino and methyl substituents further modulate its reactivity, making it valuable for synthesizing pharmaceuticals, agrochemicals, and materials. For example, boronate esters are integral to creating multiresonant thermally activated delayed fluorescence (MR-TADF) materials, where boron-nitrogen interactions enhance optoelectronic properties.
Table 2: Applications of Pyridyl Boronate Esters
| Application | Role of Boronate Ester |
|---|---|
| Suzuki-Miyaura Coupling | Cross-coupling partner for C–C bond formation |
| MR-TADF Materials | Electron-deficient component |
| Pharmaceutical Synthesis | Intermediate for kinase inhibitors |
Structural Features and Molecular Properties
The compound’s structure comprises a pyridine core with three substituents:
- A methyl group at position 2, which sterically shields the adjacent amine.
- An amine group at position 3, providing a site for hydrogen bonding or further functionalization.
- A pinacol boronate ester at position 5, featuring a tetracoordinate boron atom bonded to two oxygen atoms from the dioxaborolane ring.
The boron atom adopts a trigonal planar geometry, stabilized by the chelating pinacol ligand, which prevents hydrolysis and enhances stability. Spectroscopic data, including $$ ^{11}\text{B NMR} $$, typically show a resonance near 30 ppm, consistent with tetracoordinate boron. The compound is a white to light yellow crystalline solid with a melting point range of 128–130°C and limited solubility in water.
Table 3: Physicochemical Properties
| Property | Value |
|---|---|
| Physical State | Crystalline solid |
| Melting Point | 128–130°C |
| Solubility | Slightly soluble in water |
| Stability | Air-sensitive; store under inert gas |
Properties
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-8-10(14)6-9(7-15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWWPEOEZRGFNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine typically involves nucleophilic substitution reactions. One common method includes the reaction of 2-methyl-5-bromopyridin-3-amine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent like tetrahydrofuran (THF) and a base such as potassium carbonate .
Chemical Reactions Analysis
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine undergoes various types of chemical reactions, including:
Scientific Research Applications
Chemical Properties and Structure
The compound's structure features a pyridine ring substituted with a boron-containing dioxaborolane moiety. This structure contributes to its reactivity and utility in various chemical transformations.
Organic Synthesis
One of the primary applications of this compound is in organic synthesis as a boronic acid pinacol ester. Boronic acids and their derivatives are essential reagents in Suzuki coupling reactions, which are widely used for forming carbon-carbon bonds.
Table 1: Key Reactions Involving 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Medicinal Chemistry
In medicinal chemistry, the compound is being investigated for its potential therapeutic applications. The presence of the pyridine ring is significant for biological activity.
Case Studies
- Anticancer Activity : Research indicates that derivatives of pyridine-based boronic acids exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that modifications to the dioxaborolane moiety can enhance selectivity towards cancerous cells while minimizing toxicity to normal cells .
- Antimicrobial Properties : Some studies suggest that compounds similar to this compound demonstrate antimicrobial activity against various pathogens. This could be attributed to their ability to disrupt bacterial cell wall synthesis .
Material Science
The compound also finds applications in material science as a precursor for functional materials. Its ability to form stable complexes with metals makes it useful in creating catalysts for various reactions.
Table 2: Applications in Material Science
Mechanism of Action
The mechanism of action of 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can undergo nucleophilic attack, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related pyridine-based boronic esters, focusing on substituent effects, molecular properties, and applications.
Table 1: Key Properties of 2-Methyl-5-(Dioxaborolan-2-yl)Pyridin-3-Amine and Analogues
*Bpin = 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl
Substituent Effects on Reactivity and Stability
- However, steric hindrance from the methyl group may reduce coupling efficiency compared to smaller substituents.
- Electron-Withdrawing Groups (e.g., 4-CF₃, 2-Cl): The trifluoromethyl group in 944401-57-4 enhances electrophilicity at the boron center, improving reactivity with electron-rich aryl halides . Chloro-substituted analogues (e.g., 1073354-96-7) exhibit higher hazards but are valuable in synthesizing chlorinated biaryls for materials science .
- Methoxy Substitution (893440-50-1): The methoxy group stabilizes intermediates via resonance effects, making this compound suitable for reactions requiring prolonged stability .
Solubility and Handling
- N,N-Dimethyl Derivatives (1425045-81-3): The dimethylamine group improves solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating homogeneous reaction conditions .
Biological Activity
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is a compound with significant potential in medicinal chemistry and organic synthesis. Its structure incorporates a pyridine ring and a boron-containing moiety, which are known to enhance biological activity through various mechanisms. This article explores its biological activity based on recent findings from diverse sources.
The compound has the following chemical characteristics:
- Molecular Formula:
- CAS Number: 957065-99-5
- Molecular Weight: 251.09 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boron atom in its structure is known for its role in enzyme inhibition and modulation of protein interactions.
Biological Applications
The compound has been studied for several applications:
-
Anticancer Activity :
- In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism involves the inhibition of cell proliferation and induction of apoptosis.
- A recent study reported an IC50 value of against MDA-MB-231 cells, indicating potent anticancer properties .
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Case Studies
Several studies have focused on the biological activity of this compound:
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from commercially available pyridine derivatives and boron reagents. Its derivatives are being explored for enhanced efficacy and reduced toxicity.
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine in academic settings?
- Methodological Answer : The compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions. For example, Pd(II) acetate and ligands like dtbpy are used to couple boronate esters with halogenated pyridine precursors under reflux conditions (e.g., in 2-methyltetrahydrofuran with Na₂CO₃ as a base) . Optimize yields by adjusting catalyst loading (10 mol% Pd(PPh₃)₄) and solvent systems (DME:H₂O mixtures) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve aromatic protons and boron-adjacent carbons (e.g., 13C NMR in CDCl₃ identifies dioxaborolan-2-yl signals at δ ~85 ppm) .
- LCMS : Confirm molecular weight (C₁₂H₁₉BN₂O₂, MW 234.1) and purity (>95%) .
- X-ray crystallography : SHELX programs (SHELXL/SHELXS) refine crystal structures, particularly for boronate esters with planar geometry .
Q. What are the typical applications of this compound in medicinal chemistry?
- Methodological Answer : It serves as a key intermediate in synthesizing kinase inhibitors and anticancer agents. For instance, Eli Lilly used it in coupling reactions to generate pyrrolo[2,3-d]pyrimidine derivatives, achieving 51% yield via Pd-mediated cross-coupling .
Advanced Questions
Q. How can C-H activation strategies improve the synthesis efficiency of this boronate ester?
- Methodological Answer : Direct C-H borylation using Ir or Rh catalysts (e.g., [Ir(COD)(OMe)]₂ with dtbpy) enables regioselective installation of boron groups on pyridine rings. This bypasses pre-functionalized halides, reducing steps. Thermodynamic studies suggest favorable B-C bond formation (ΔG‡ ~20 kcal/mol) .
Q. What computational methods aid in predicting reactivity or optimizing reaction conditions?
- Methodological Answer :
- DFT calculations : Model transition states for Suzuki-Miyaura coupling to predict regioselectivity (e.g., meta vs. para coupling) .
- Molecular docking : Screen boronate esters against target proteins (e.g., perforin inhibitors in Scheme 1 of ) .
Q. How do researchers resolve contradictions between spectroscopic data and crystallographic results?
- Methodological Answer : Discrepancies (e.g., NMR vs. X-ray) arise from dynamic effects in solution. Use variable-temperature NMR to probe conformational flexibility. For crystallography, refine structures with SHELXL using high-resolution data (R-factor < 5%) .
Q. What strategies mitigate low yields in large-scale Suzuki couplings involving this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
